

mass spectrometry analysis of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

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Compound of Interest

Compound Name: (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

Cat. No.: B573066

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An in-depth technical guide on the mass spectrometry analysis of **(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid** for researchers, scientists, and drug development professionals.

Introduction

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in Suzuki-Miyaura coupling reactions to synthesize more complex molecules. The characterization of this and related boronic acids is crucial for ensuring purity, monitoring reaction progress, and identifying byproducts. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of **(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid**, including detailed experimental protocols and an analysis of its fragmentation behavior.

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic trimers known as boroxines.^[1] Therefore, analytical methods must be carefully optimized to favor the detection of the monomeric species.

Molecular Properties

Property	Value
Molecular Formula	C ₅ H ₄ BF ₃ N ₂ O ₂
Molecular Weight	191.91 g/mol
Monoisotopic Mass	192.0317920 Da
SMILES	B(C1=CN=C(N=C1)C(F)(F)F)(O)O
InChI Key	OEZMIKKBMMAABO-UHFFFAOYSA-N

(Data sourced from PubChem CID: 55263556)[2]

Experimental Protocols

A robust and reproducible method for the analysis of **(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid** typically involves liquid chromatography coupled with mass spectrometry (LC-MS).

Sample and Standard Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of **(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid** in methanol.
- **Working Standards:** Create a series of working standards by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for calibration.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer is recommended for optimal separation and detection.

Parameter	Recommended Conditions
LC System	UHPLC System
Column	Acquity BEH C18, 1.7 μ m, 2.1 x 50 mm (or equivalent)[4]
Mobile Phase A	10 mM Ammonium Acetate in Water[4]
Mobile Phase B	Acetonitrile[4]
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 μ L
Gradient	5% B for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min.
Mass Spectrometer	Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI) in Negative Mode[3][5][6]
Capillary Voltage	2.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temp.	450 °C
Mass Range	m/z 50-500
Data Acquisition	MS/MS or TOF-MS E

Mass Spectral Data and Fragmentation Analysis

In negative ion mode ESI, **(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid** is expected to readily deprotonate to form the $[M-H]^-$ ion. The presence of boron results in a characteristic isotopic pattern due to the natural abundance of ^{10}B (19.9%) and ^{11}B (80.1%).

Predicted Quantitative Data

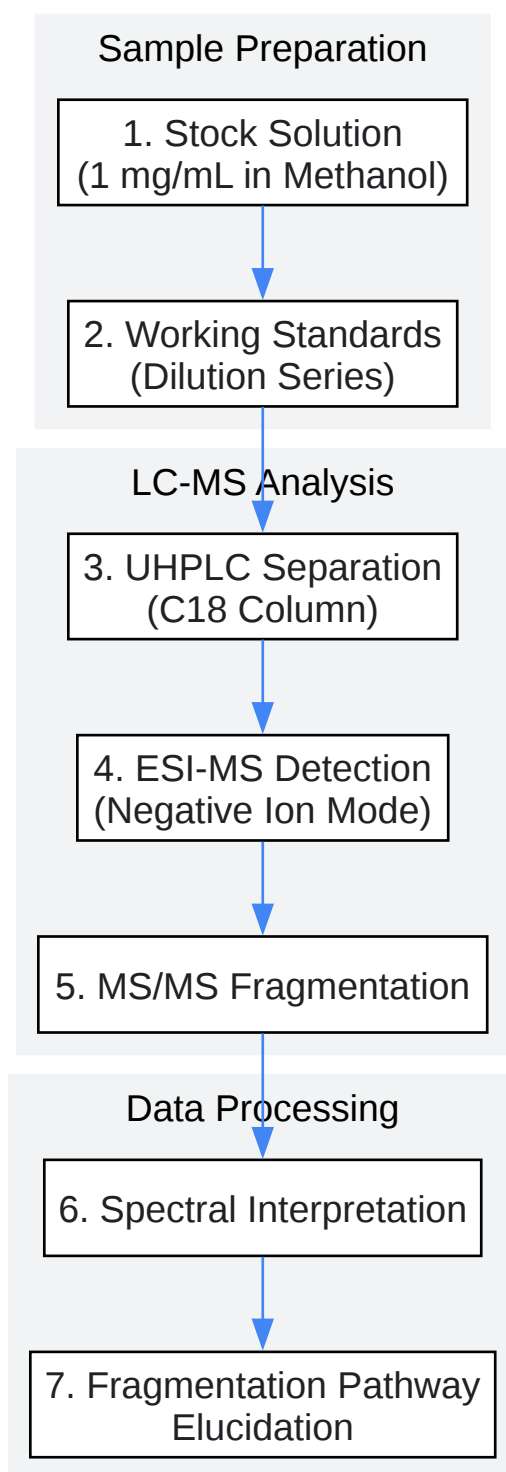
Ion	Predicted m/z ([¹¹ B])	Predicted m/z ([¹⁰ B])	Description
[M-H] ⁻	191.025	190.028	Parent Ion
[M-H-H ₂ O] ⁻	173.014	172.017	Loss of water from the boronic acid moiety
[M-H-HF] ⁻	171.019	170.022	Loss of hydrogen fluoride
[M-H-B(OH) ₂] ⁻	147.017	146.020	Loss of the boronic acid group
[C ₄ H ₂ N ₂ F ₃] ⁻	147.017	-	Pyrimidine ring fragment
[M-H-CF ₃] ⁻	122.028	121.031	Loss of the trifluoromethyl group

Proposed Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of **(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid** is likely to proceed through several key pathways, initiated by the loss of stable neutral molecules such as water, hydrogen fluoride, and the trifluoromethyl group. The pyrimidine ring itself is relatively stable but can undergo ring cleavage under higher collision energies.[\[7\]](#)[\[8\]](#)

Visualizations

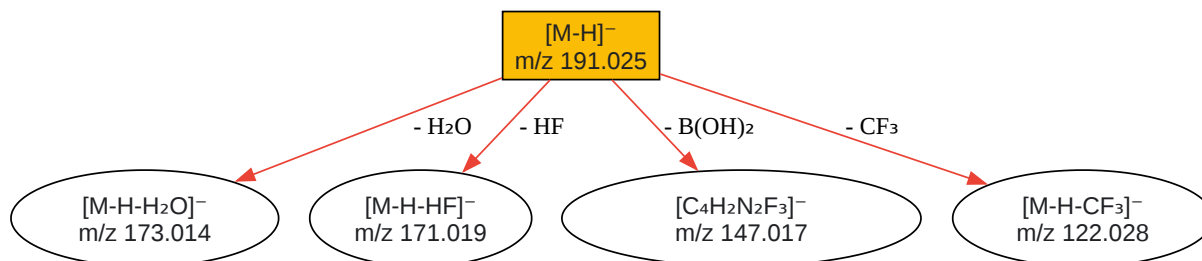
Experimental Workflow



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Caption: Workflow for the LC-MS analysis of **(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid**.

Proposed Fragmentation Pathway Diagram



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Caption: Proposed fragmentation of **(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid** in negative ESI mode.

Conclusion

The mass spectrometric analysis of **(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid** is effectively achieved using LC-MS with electrospray ionization in negative mode. This approach allows for the sensitive detection and quantification of the parent compound and provides valuable structural information through the analysis of its fragmentation patterns. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this and structurally related compounds in the field of drug development and organic synthesis.

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